Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
Description
Properties
IUPAC Name |
5-amino-2-(4-aminoanilino)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKURVCNKVWKGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059492 | |
| Record name | 4,4′-Diamino-2-sulfodiphenylamine | |
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Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid | |
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CAS No. |
119-70-0, 97675-30-4 | |
| Record name | 4,4′-Diaminodiphenylamine-2-sulfonic acid | |
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| Record name | 5-Amino-2-((4-aminophenyl)amino)benzenesulfonic acid | |
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| Record name | 119-70-0 | |
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| Record name | 119-70-0 | |
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| Record name | Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- | |
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| Record name | 4,4′-Diamino-2-sulfodiphenylamine | |
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| Record name | 5-amino-2-(p-aminoanilino)benzenesulphonic acid | |
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| Record name | Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-, diazotized, coupled with 5,5'-[(5-hydroxy-1,3-phenylene)bis(oxy)]bis[1,3-benzenediol], sodium salt | |
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| Record name | 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid | |
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Biological Activity
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS No. 119-70-0), is a compound of significant interest in biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H13N3O3S
- Molecular Weight : 279.32 g/mol
- Melting Point : 244 °C
- Density : 1.527 g/cm³
- Storage Conditions : Recommended at 2-8 °C, protected from light
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- exhibits biological activity primarily through its interactions with various biomolecules. The compound is known to be involved in:
- Synthesis of Unsymmetrical Bis-Azo Dyes : It plays a crucial role in the dye industry, influencing color properties and stability.
- Antitumor Activity : Research indicates that this compound can inhibit tumor cell proliferation, particularly in breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values indicating significant potency against these cells .
- Cholinesterase Inhibition : Preliminary studies suggest potential activity against acetylcholinesterase (AChE), which may have implications for neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-.
| Study | Cell Line/Model | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Antitumor Activity | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 3.0 |
| Antitumor Activity | A549 (Lung Cancer) | Inhibition of cell proliferation | 5.85 |
| Cholinesterase Inhibition | AChE Enzyme Assay | Potential inhibitor activity | Not specified |
Case Studies and Research Findings
- Antitumor Studies : A study focusing on the anticancer properties of various derivatives of benzenesulfonic acid highlighted that compounds similar to Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- exhibited significant growth inhibition in cancer cell lines. The results indicated that modifications to the amino and sulfonic groups could enhance cytotoxicity .
- Dye Synthesis Applications : The compound has been utilized in synthesizing azo dyes, which are important in various industries due to their vibrant colors and stability. Its ability to form stable complexes with metal ions further enhances its utility in dye applications .
- Neuroprotective Potential : Investigations into the cholinesterase inhibitory effects demonstrated that derivatives of this compound could serve as potential leads for developing treatments for Alzheimer's disease by modulating neurotransmitter levels .
Scientific Research Applications
Applications in Dye Chemistry
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is primarily recognized for its role in the synthesis of azo dyes. Azo dyes are characterized by their intense colors and stability, making them widely used in textile dyeing and other applications.
Mechanism of Dye Formation
The compound can react with other aromatic compounds under specific conditions to form azo linkages. This process typically involves:
- Diazotization : Conversion of an amine to a diazonium salt.
- Coupling Reaction : The diazonium salt reacts with another aromatic compound to form the azo dye.
The resulting unsymmetrical bis-azo dyes exhibit a wide range of colors depending on the specific aromatic compounds used in the reaction.
Table: Comparative Analysis of Azo Dyes Derived from Benzenesulfonic Acid
| Compound Name | Color Characteristics | Application Area |
|---|---|---|
| Azo Dye A | Bright Red | Textiles |
| Azo Dye B | Deep Blue | Plastics |
| Azo Dye C | Vibrant Yellow | Food Industry |
Pharmaceutical Applications
Recent studies have highlighted the potential pharmaceutical applications of benzenesulfonic acid derivatives, particularly in cancer therapy.
Anticancer Properties
Preliminary research indicates that this compound may inhibit certain enzymes related to cancer metabolism and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
Table: Cytotoxic Activity of Benzenesulfonic Acid Derivatives
| Compound Name | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Benzenesulfonic Acid Derivative A | 2.43–7.84 | Microtubule destabilization |
| Benzenesulfonic Acid Derivative B | 4.98–14.65 | Induction of apoptosis |
| Control (e.g., Acyclovir) | 10–50 | Moderate anticancer activity |
Biochemical Studies
Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- is also utilized in biochemical studies for its interactions with biological targets such as enzymes and receptors.
Potential Therapeutic Targets
Initial investigations suggest that this compound may interact with various biochemical pathways, including those involved in inflammation and cellular stress responses. Further research is necessary to elucidate its binding affinities and mechanisms of action.
Study on Azo Dyes
A study evaluated the efficacy of benzenesulfonic acid derivatives as intermediates for synthesizing azo dyes with enhanced antimicrobial properties. The findings indicated that these derivatives could serve as effective agents against various bacterial strains.
Cancer Therapeutics
Another study assessed the anticancer effects of benzenesulfonic acid derivatives in vivo, demonstrating significant tumor size reduction and improved survival rates in treated mice compared to controls .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 119-70-0
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 279.310 g/mol
- IUPAC Name: 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid
- Synonyms: 4,4'-Diaminodiphenylamine-2'-sulfonic acid, 6-(p-Aminoanilino)metanilic acid .
Structural Features: The compound contains a benzenesulfonic acid core substituted with two amino groups: one at position 5 and another linked via an anilino group at position 2. The sulfonic acid group enhances hydrophilicity (LogP = -1.24) , making it suitable for aqueous-phase applications.
Structural Analogs: Sulfonated Aromatic Diamines
Compound 1 : Benzidine-2,2′-disulfonic acid (CAS 117-61-3)
- Molecular Formula : C₁₂H₁₂N₂O₆S₂
- Key Features: Two sulfonic acid groups and two amino groups on a biphenyl backbone.
- Comparison: Property Target Compound Benzidine-2,2′-disulfonic acid Solubility High (LogP = -1.24) Higher (due to two -SO₃H groups) Application Pharmaceutical intermediate Dye and pigment synthesis Safety Irritant Potential carcinogen (benzidine backbone)
Compound 2 : 4-[2-(2,4-Diamino-5-methylphenyl)diazenyl]benzenesulfonic acid sodium salt (CAS 6300-61-4)
- Molecular Formula : C₁₃H₁₄N₄O₃S·Na
- Key Features : Diazenyl (-N=N-) group and methyl substitution.
- Comparison: Property Target Compound Diazenyl Derivative Functional Groups Amino, sulfonic acid Diazenyl, amino, sulfonic acid Application Drug synthesis Azo dye precursor Reactivity Limited conjugation UV-sensitive (azo bond cleavage)
Functional Group Variants: Sulfonamides and Carboxylic Acids
Compound 3 : Benzoic acid, 5-(aminosulfonyl)-2-[(4-methoxyphenyl)amino]- (CAS 140861-64-9)
- Molecular Formula : C₁₄H₁₃N₃O₄S
- Key Features : Sulfonamide (-SO₂NH₂) and methoxy (-OCH₃) groups.
- Comparison: Property Target Compound Benzoic Acid Derivative Acidity Stronger (sulfonic acid) Weaker (sulfonamide pKa ~3.2) Thermal Stability Stable up to 240°C Lower (melts at 239–240°C) Application HPLC analysis Potential enzyme inhibitor
Q & A
Basic Research Question
- ¹H NMR : Distinct peaks for aromatic protons (δ 6.8–7.5 ppm) and amine groups (δ 5.2–5.8 ppm). Splitting patterns confirm substitution positions .
- IR Spectroscopy : Strong absorption bands at 1170 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (N-H stretching) validate functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 339 aligns with the molecular formula C₁₂H₁₃N₃O₃S .
What role does this compound play in the synthesis of azo dyes, and how do its substituents affect chromophoric properties?
Advanced Research Question
The compound acts as a diazo component, forming stable azo bonds (-N=N-) with coupling partners (e.g., naphthols). Key considerations:
- Amino groups : Enhance electron density, shifting absorption maxima to longer wavelengths (bathochromic effect) .
- Sulfonic acid moiety : Improves water solubility, critical for textile dye applications .
- Challenges : Competing side reactions (e.g., over-oxidation) require precise stoichiometry and low-temperature diazotization .
What are the challenges in incorporating this compound into poly(benzoxazole-amide-imide) copolymers for dielectric applications?
Advanced Research Question
- Polymer compatibility : The sulfonic acid group may disrupt imidization, necessitating protective group strategies (e.g., tert-butyl esters) .
- Thermal stability : Degradation above 250°C limits processing methods. Blending with thermally stable monomers (e.g., BPDA dianhydride) mitigates this .
- Dielectric properties : Hydrogen bonding between amino and sulfonic groups enhances dielectric constant but may reduce mechanical strength .
How do the amino groups influence the compound’s reactivity in electrophilic substitution reactions?
Advanced Research Question
- Activation : The para-aminophenyl group directs electrophiles (e.g., nitration, halogenation) to the ortho and para positions relative to the sulfonic acid group .
- Competing pathways : Protonation of amino groups under acidic conditions can deactivate the ring, requiring buffered systems for selective substitutions .
- Case study : Nitration yields 3-nitro derivatives, confirmed by X-ray crystallography, with regioselectivity driven by hydrogen bonding .
What safety and handling protocols are recommended for this compound in laboratory settings?
Basic Research Question
- Hazard classification : Classified as an irritant (Skin Corr. 1B) with acute toxicity (H315, H319). Use PPE (gloves, goggles) .
- Storage : Store in airtight containers under nitrogen to prevent oxidation. Shelf life: 12 months at 4°C .
- Waste disposal : Neutralize with bicarbonate before aqueous disposal, adhering to local regulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
